7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C18H17ClN6 and its molecular weight is 352.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine family, known for its diverse biological activities. Its unique structure integrates multiple aromatic and nitrogen-containing rings, enhancing its potential for therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Structural Characteristics
The compound's molecular formula is C18H18ClN6, with a molecular weight of approximately 358.39 g/mol. The structural framework includes:
- A chlorophenyl group which may enhance lipophilicity.
- A cyclohexyl substituent that contributes to its steric properties.
- Multiple nitrogen atoms that facilitate interaction with biological targets.
Biological Activities
Research indicates that This compound exhibits significant biological activities:
Antimicrobial Activity
The compound has demonstrated inhibitory effects against various bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Exhibited potent antimicrobial properties.
- Antiviral Potential : Some studies suggest effectiveness against SARS-CoV-2.
Anticancer Activity
Recent investigations have highlighted its potential as an anticancer agent:
- In vitro Studies : The compound displayed cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer).
- Mechanism of Action : It appears to induce apoptosis and inhibit cell proliferation through interactions with cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions that yield derivatives with varying biological activities. For example:
Compound Name | Structural Features | Key Biological Activity |
---|---|---|
7-(phenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Similar pyrazolo-triazole-pyrimidine framework without chlorophenyl | Antimicrobial |
5-amino-3-methylpyrazole derivatives | Contains pyrazole and amino groups | Anticancer |
Pyrazolopyranotriazolopyrimidine derivatives | Fused ring system similar to triazolopyrimidine | Antiviral |
In Vitro Activity
A study assessed the cytotoxicity of various derivatives against different cancer cell lines. The results indicated IC50 values ranging from 45 to 97 nM for MCF-7 cells and 6 to 99 nM for HCT-116 cells. These findings suggest that modifications in the structure can significantly enhance anticancer activity compared to parent compounds .
Mechanistic Insights
Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key residues. This interaction is believed to interfere with the enzyme's activity, leading to altered cell cycle progression and apoptosis in cancer cells .
Properties
IUPAC Name |
10-(4-chlorophenyl)-4-cyclohexyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6/c19-13-6-8-14(9-7-13)25-17-15(10-21-25)18-22-16(23-24(18)11-20-17)12-4-2-1-3-5-12/h6-12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKYPXYFGVSFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.